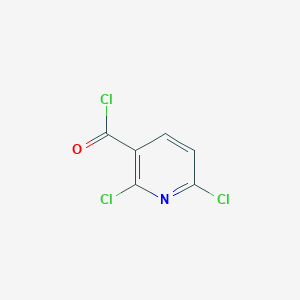

2,6-Dichloronicotinoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMHYTKDALCQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483046 | |

| Record name | 2,6-DICHLORONICOTINOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58584-83-1 | |

| Record name | 2,6-Dichloro-3-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58584-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-DICHLORONICOTINOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichlorpyridine-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dichloronicotinoyl chloride CAS number

An In-Depth Technical Guide to 2,6-Dichloronicotinoyl Chloride

Introduction

This compound, a chlorinated pyridine derivative, is a highly reactive compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its chemical structure, featuring a pyridine ring substituted with two chlorine atoms and an acyl chloride group, renders it a potent acylating agent. This reactivity is harnessed by researchers and scientists in the fields of drug discovery and agrochemical development to introduce the 2,6-dichloronicotinoyl moiety into target molecules, thereby modulating their biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, applications, and safety protocols associated with this compound.

Chemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 58584-83-1 | [1] |

| Molecular Formula | C6H2Cl3NO | [2] |

| Molecular Weight | 210.45 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 38 - 42 °C | [3] |

| Boiling Point | 120 °C at 10 mmHg | [3] |

| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate | [4] |

| IUPAC Name | 2,6-dichloropyridine-3-carbonyl chloride |

Synthesis of this compound

The synthesis of this compound typically originates from its corresponding carboxylic acid, 2,6-dichloronicotinic acid. The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step that enables subsequent derivatization. The most prevalent and efficient method for this transformation involves the use of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

General Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound from 2,6-dichloronicotinic acid.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Thionyl Chloride Method)

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,6-dichloronicotinic acid in an inert solvent such as toluene or 1,2-dichloroethane.[5][6]

-

Addition of Reagent: Slowly add an excess of thionyl chloride (SOCl₂) to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for a period of 1 to 4 hours, or until the reaction is complete (monitored by TLC or GC).[5] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), should be vented through a suitable scrubbing system.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product as a pale-yellow liquid or solid.

The rationale for using thionyl chloride is its efficiency and the convenient removal of byproducts, which are gaseous. This simplifies the purification process.[2]

Reactivity and Mechanism of Action

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. The two chlorine atoms on the pyridine ring are strong electron-withdrawing groups, which further enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2]

Nucleophilic Acyl Substitution

The primary mechanism of action for this compound in synthetic transformations is nucleophilic acyl substitution. In this reaction, a nucleophile (Nu:), such as an amine, alcohol, or thiol, attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, to form the final acylated product (amides, esters, or thioesters, respectively).

Caption: Generalized mechanism of nucleophilic acyl substitution.

This reactivity is the cornerstone of its utility in constructing complex molecules. The choice of nucleophile dictates the nature of the final product, providing a versatile platform for generating diverse chemical libraries for screening in drug discovery programs.

Applications in Drug Discovery and Agrochemicals

The unique structural and electronic properties of the 2,6-dichloropyridine moiety have made this compound a valuable building block in the synthesis of various pharmaceutical and agrochemical agents. The incorporation of chlorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[7][8]

Role as a Pharmaceutical Intermediate

This compound is a key reagent in the synthesis of a variety of compounds with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[3] Its ability to readily form amide and ester linkages allows for its conjugation to various scaffolds to explore structure-activity relationships (SAR).

Agrochemical Synthesis

In the agrochemical industry, this compound is utilized in the development of novel herbicides and pesticides.[3] The resulting derivatives often exhibit enhanced biological activity and target specificity.

Safety and Handling

Due to its reactive and corrosive nature, this compound must be handled with strict adherence to safety protocols.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.[9]

-

Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. If inhalation is a risk, use a NIOSH/MSHA-approved respirator.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust or vapors.[11] It reacts violently with water, so all equipment must be dry.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] It should be stored under an inert atmosphere to prevent degradation from moisture.[11] Keep away from incompatible materials such as water, strong oxidizing agents, and strong acids.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9][11]

-

In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[9][11]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[9]

Conclusion

This compound is a versatile and highly valuable reagent for synthetic chemists in both academic and industrial settings. Its well-defined reactivity, coupled with the significant impact of the 2,6-dichloropyridine scaffold on biological activity, ensures its continued importance in the development of new pharmaceuticals and agrochemicals. A comprehensive understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in advancing chemical and life sciences.

References

- U.S.

- "SAFETY D

- "SAFETY D

- "this compound | 58584-83-1," ChemicalBook.

- "SAFETY D

- "SAFETY D

- "SAFETY D

- "4,6-Dichloronicotinoyl chloride | 107836-75-9," Benchchem.

- "2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830," PubChem.

- WIPO Patent WO2000006547A1, "Process for the preparation of 2,6-dichloronicotinonitriles," Google P

- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). "Synthesis of 2-Chloronicotinic Acid Derivatives.

- "Synthesis of 2-chloronicotinyl chloride," PrepChem.com.

- "6-Chloronicotinoyl chloride 97 66608-11-5," Sigma-Aldrich.

- Fang, W. Y., et al. (2019). "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." PubMed.

- Fang, W. Y., et al. (2019). "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." PubMed Central.

- Fang, W. Y., et al. (2019). "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." OUCI.

- Chinese Patent CN101671298B, "Synthesis method of 2-chloronicotinoyl chloride," Google P

- Li, Y., et al. (2025).

- "2-Chloronicotinoyl chloride," Chem-Impex.

- "2-Chloronicotinyl chloride," ChemBK.

- "2-Chloronicotinoyl chloride | C6H3Cl2NO | CID 2774541," PubChem.

- "6-Chloronicotinoyl Chloride | C6H3Cl2NO | CID 2782165," PubChem.

- "Chloroacetyl chloride | ClCH2COCl | CID 6577," PubChem.

- Wang, Z., et al. (2025). "Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC." Frontiers in Pharmacology.

Sources

- 1. 2,6-Dichloronicotinoyl chloride | 58584-83-1 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Physical Properties and Handling of 2,6-Dichloronicotinoyl Chloride

This guide provides a comprehensive technical overview of 2,6-Dichloronicotinoyl chloride, a reactive chemical intermediate of significant interest in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from its well-characterized precursor, 2,6-Dichloronicotinic acid, and extrapolates key properties based on the established principles of acyl chloride chemistry. This approach offers researchers and drug development professionals a robust framework for the safe handling, synthesis, and application of this valuable reagent.

Introduction and Strategic Context

This compound belongs to the class of acyl chlorides, which are highly reactive derivatives of carboxylic acids.[1] The presence of two chlorine atoms on the pyridine ring, in addition to the acyl chloride functionality, makes it a versatile building block for introducing the 2,6-dichloropyridine-3-carbonyl moiety into complex molecules.[2] However, its high reactivity, particularly its sensitivity to moisture, means it is often prepared and used in situ. Consequently, a thorough understanding of its precursor and the general characteristics of acyl chlorides is paramount for its successful application.

Physicochemical Profile: Focus on the Precursor

Given that this compound is typically synthesized from 2,6-Dichloronicotinic acid immediately before use, the physical properties of this precursor are critical for experimental design.[3]

Table 1: Physicochemical Properties of 2,6-Dichloronicotinic Acid

| Property | Value | Source(s) |

| CAS Number | 38496-18-3 | [4][5] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [4][6] |

| Molecular Weight | 192.00 g/mol | [2][6] |

| Appearance | Off-white to light yellow crystalline powder | [2][4][7] |

| Melting Point | 140-143 °C | [4] |

| Boiling Point | 351.2 ± 37.0 °C (Predicted) | [4] |

| Density | 1.612 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in DMSO, Methanol | [4] |

| pKa | 1.77 ± 0.28 (Predicted) | [4] |

Predicted Properties of this compound

Based on its structure and analogy to similar compounds, the following properties can be predicted for this compound:

-

Molecular Formula : C₆H₂Cl₃NO

-

Molecular Weight : 210.45 g/mol

-

Physical State : Likely a low-melting solid or a high-boiling liquid at room temperature.[1]

-

Reactivity : Highly reactive and corrosive. It will react vigorously with water and other nucleophiles.[8][9]

-

Solubility : Expected to be soluble in anhydrous aprotic organic solvents like dichloromethane, chloroform, and toluene.

Synthesis and Reactivity Profile

The primary utility of this compound stems from its high electrophilicity at the carbonyl carbon, making it an excellent acylating agent.[3]

Synthesis Workflow

The most direct and common synthesis route is the reaction of 2,6-Dichloronicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an anhydrous solvent with a catalytic amount of N,N-Dimethylformamide (DMF).[3][10]

Core Reactivity: Hydrolysis

The principal reaction to be aware of during handling and storage is hydrolysis. The compound reacts readily with water (including atmospheric moisture) to regenerate the starting carboxylic acid and produce corrosive hydrogen chloride gas.[9][11] This reaction is typically rapid and exothermic.[9]

Spectroscopic Characterization (Predicted)

-

Infrared (IR) Spectroscopy : The most prominent feature will be a strong carbonyl (C=O) stretching absorption at a high frequency, typically around 1750-1800 cm⁻¹.[1][12] This high frequency is characteristic of the electron-withdrawing effect of the chlorine atom attached to the carbonyl group.[12] Other bands corresponding to the C-Cl and pyridine ring vibrations would also be present.[13]

-

¹³C NMR Spectroscopy : The carbonyl carbon is expected to appear significantly downfield, in the range of 160-175 ppm.[14] The carbons of the pyridine ring will also be observable, with the carbons bonded to chlorine (C2 and C6) expected around 151 ppm and others at distinct chemical shifts.[13]

-

¹H NMR Spectroscopy : The spectrum will be relatively simple, showing signals for the two protons on the pyridine ring (H4 and H5). Their specific chemical shifts and coupling patterns will be dictated by the electronic environment created by the three chlorine substituents.[13]

-

Mass Spectrometry : The mass spectrum should show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. Common fragmentation pathways would include the loss of a chlorine radical (•Cl) and the chlorocarbonyl group (•COCl).

Safe Handling, Storage, and Emergency Protocols

The high reactivity of acyl chlorides necessitates strict adherence to safety protocols.[15]

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear chemical safety goggles and a full-face shield.[16][17]

-

Skin Protection : Use a chemical-resistant lab coat, rubber boots, and gloves (consult manufacturer data for compatibility).[16]

-

Respiratory Protection : All handling must be performed in a certified chemical fume hood.[18] For emergency situations or potential high-concentration exposures, a NIOSH-approved respirator with an acid gas cartridge is required.[16][17]

Storage and Handling

-

Inert Conditions : Store and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[19]

-

Materials to Avoid : Keep away from water, alcohols, amines, bases, and oxidizing agents.[3][19]

-

Storage Containers : Store in tightly sealed, corrosion-resistant containers (e.g., glass with a secure cap) in a cool, dry, and well-ventilated area.[15][16]

Emergency Procedures

-

Spills : Absorb spills with a dry, inert material (like sand or vermiculite) and place in a sealed container for disposal. Do NOT use water or combustible materials.

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17][18]

-

Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17][18]

-

Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[17]

Conclusion

While specific, published physical data for this compound is sparse, a robust operational understanding can be constructed from fundamental chemical principles and data from its precursor, 2,6-Dichloronicotinic acid. Its high reactivity makes it a powerful synthetic tool but also demands rigorous adherence to safety protocols, particularly with respect to its moisture sensitivity. By understanding its synthesis, predicted properties, and safe handling requirements, researchers can effectively and safely leverage this compound in the development of novel molecules for pharmaceutical and other applications.

References

- chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. CIE A level chemistry support.

- Wikipedia. (n.d.). Acyl chloride.

- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).

- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water.

- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.

- Chemguide. (n.d.). reaction between acyl chlorides and water - addition / elimination.

- Chemcasts. (n.d.). 2,6-Dichloronicotinic acid (CAS 38496-18-3) Properties.

- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.

- Chem-Impex. (n.d.). 2,6-Dichloronicotinic acid.

- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.

- Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?. r/chemhelp.

- CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid.

- PubChem. (n.d.). 2,6-Dichloronicotinic acid.

- Chemistry Stack Exchange. (2018). The carbon-13 chemical shift of acyl chlorides vs ketones.

- Standard Operating Procedure. (n.d.). Hydrochloric Acid.

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- RSC Publishing. (n.d.). The infrared spectra and vibrational assignments of the acetyl halides. Journal of the Chemical Society B: Physical Organic.

- PubChem. (n.d.). 2,3-Dichloropyridine.

- Infrared Spectroscopy. (n.d.). University Handout.

- The Chlorine Institute. (2015, December 21). HCL-DVD) Handling Hydrochloric Acid Safely [Video]. YouTube.

- SpectraBase. (n.d.). Acetylchloride - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). 2,6-Dichloroisonicotinic acid.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Sycamore Scholars. (2012). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid.

- ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.

- Chem-Impex. (n.d.). 2-Chloronicotinoyl chloride.

- Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.

- ChemBK. (2024). 2-Chloronicotinyl chloride.

Sources

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. 2,6-Dichloronicotinic acid | 38496-18-3 [chemicalbook.com]

- 5. CAS 38496-18-3: 2,6-Dichloronicotinic acid | CymitQuimica [cymitquimica.com]

- 6. 2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Dichloronicotinic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. reddit.com [reddit.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. download.basf.com [download.basf.com]

- 16. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 17. m.youtube.com [m.youtube.com]

- 18. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 19. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 2,6-Dichloronicotinoyl Chloride: Synthesis, Reactivity, and Applications

This compound is a highly reactive chemical intermediate of significant interest to the pharmaceutical, agrochemical, and fine chemical industries.[1] Its structure, featuring a dichlorinated pyridine ring coupled with a reactive acyl chloride functional group, makes it a valuable precursor for the synthesis of a wide array of complex molecules.[1][2] The presence of chlorine atoms on the pyridine ring enhances the electrophilicity of the carbonyl carbon, making the acyl chloride exceptionally susceptible to nucleophilic attack, while also providing sites for further chemical modification.

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's chemical properties, synthesis methodologies, key reactions, and critical applications. We will delve into the causality behind experimental choices and provide actionable protocols grounded in established scientific literature.

PART 1: Chemical Structure and Physicochemical Properties

The foundational element of this compound's utility is its chemical structure. The electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the pyridine ring significantly influences the reactivity of the acyl chloride group.

Caption: Chemical Structure of this compound.

Physicochemical Data

A summary of key properties is essential for experimental design, including reaction setup and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 58584-83-1 | [3] |

| Molecular Formula | C₆H₂Cl₃NO | [2] |

| Molecular Weight | 210.45 g/mol | [2] |

| Appearance | Colorless to light yellow solid | [4] |

| Melting Point | 39-45 °C | [5] |

| Boiling Point | 98-100 °C at 2 mmHg | [5] |

| Reactivity | Reacts violently with water, moisture, and alkaline materials. | [5][6] |

PART 2: Synthesis of this compound

The most common and direct laboratory-scale synthesis involves the chlorination of the corresponding carboxylic acid, 2,6-dichloronicotinic acid. This conversion is a cornerstone of organic synthesis, and the choice of chlorinating agent is critical for yield and purity.

Synthesis Workflow

The transformation from a stable carboxylic acid to a highly reactive acyl chloride is a key activation step for subsequent reactions.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Chlorination of 2,6-Dichloronicotinic Acid

This protocol is adapted from established methodologies for the synthesis of acyl chlorides from carboxylic acids.[4] The use of phosphorus pentachloride is particularly effective for this conversion.

Causality: Phosphorus pentachloride (PCl₅) is chosen for its high reactivity, ensuring a complete conversion of the carboxylic acid. The reaction produces phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as volatile byproducts, which can be readily removed under reduced pressure, simplifying purification.[4] Anhydrous conditions are paramount, as the acyl chloride product will readily hydrolyze back to the carboxylic acid in the presence of water.[6]

Methodology:

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet connected to a trap (to neutralize HCl gas). Ensure all glassware is thoroughly dried.

-

Charging Reagents: To the flask, add 2,6-dichloronicotinic acid (1.0 eq). In a separate, dry container, weigh phosphorus pentachloride (1.1 eq).

-

Reaction: Slowly add the phosphorus pentachloride to the flask containing the carboxylic acid. The reaction is often exothermic and will produce HCl gas.

-

Heating: Once the initial reaction subsides, gently heat the mixture using an oil bath to approximately 80°C and maintain it at reflux for 1-2 hours to ensure the reaction goes to completion.[4]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the volatile byproducts (POCl₃ and excess PCl₅) via distillation under reduced pressure.

-

The crude this compound can be further purified by vacuum distillation or recrystallization from a non-polar solvent like hexane.

-

PART 3: Chemical Reactivity and Applications

The high reactivity of the acyl chloride function makes this compound a powerful electrophile for introducing the 2,6-dichloronicotinoyl moiety into various molecules.

Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution. A wide range of nucleophiles, including alcohols, amines, and thiols, can displace the chloride ion to form esters, amides, and thioesters, respectively.

Caption: General mechanism of Nucleophilic Acyl Substitution.

This reactivity is the foundation of its use as a building block. For instance, it is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]

Applications in Drug Discovery and Agrochemicals

The utility of this compound is demonstrated by its role in synthesizing high-value molecules. The global market for its parent compound, 2,6-Dichloronicotinic acid, is driven by its demand as a pharmaceutical intermediate.[7]

-

Pharmaceutical Synthesis: It serves as a precursor for anti-inflammatory and anti-cancer drugs, where the dichloropyridine core is a common pharmacophore.[1] The ability to readily form amide bonds is crucial for linking different parts of a drug molecule together.

-

Agrochemicals: It is used in the formulation of modern pesticides and herbicides.[1] For example, it is a building block for neonicotinoid insecticides like [³H]imidacloprid and [³H]acetamiprid.[8]

-

Organic Synthesis: Beyond specific end-products, it is a versatile reagent for creating libraries of compounds for screening in drug discovery programs.

PART 4: Safety, Handling, and Storage

Due to its high reactivity and toxicity, strict safety protocols must be followed when handling this compound.

Hazard Summary

The compound is classified as highly hazardous.[6]

| Hazard Type | Description | GHS Classification |

| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | H301 + H311 + H331 |

| Corrosivity | Causes severe skin burns and eye damage. | H314 |

| Organ Toxicity | Causes damage to lungs through prolonged or repeated exposure. | H372 |

| Aquatic Toxicity | Very toxic to aquatic life. | H400 |

Source: Sigma-Aldrich Safety Data Sheet[6]

Protocol for Safe Handling and Emergency Response

Expertise-Driven Rationale: A self-validating safety system involves engineering controls, appropriate personal protective equipment (PPE), and a clear emergency plan. The protocols below are designed to mitigate the specific risks of toxicity and corrosivity.

Engineering Controls & PPE:

-

Ventilation: Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors.[6][9]

-

Personal Protective Equipment (PPE):

Storage:

-

Inert Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen) to prevent degradation from moisture.[6]

-

Secure Location: Keep the container tightly closed in a well-ventilated, locked area accessible only to authorized personnel.[6]

-

Incompatibilities: Store away from water, moisture, and strong bases.[6]

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Spills: Evacuate the area. Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Collect the material in a sealed container for proper disposal. Do not use water.[6]

References

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- This compound | 58584-83-1. ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - Tokyo Chemical Industry. Tokyo Chemical Industry.

- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

- SAFETY D

- Process for the preparation of 2,6-dichloronicotinonitriles.

- Synthesis method of 2-chloronicotinoyl chloride.

- 2-Chloronicotinoyl chloride. Apollo Scientific.

- 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830. PubChem.

- 2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047. PubChem.

- 2,6-Dichloronicotinic Acid Strategic Insights for 2025 and Forecasts to 2033: Market Trends. Coherent Market Insights.

- Process for producing 2,6-dichlorobenzoyl chloride.

- Synthesis of 2-Chloronicotinic Acid Derivatives.

- 6-Chloronicotinoyl chloride. Chem-Impex.

- 6-Chloronicotinoyl Chloride | C6H3Cl2NO | CID 2782165. PubChem.

- 6-Chloronicotinoyl chloride 97. Sigma-Aldrich.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Synthesis of 6-chloronicotinoyl chloride. PrepChem.com.

- 2-Chloronicotinoyl chloride | C6H3Cl2NO | CID 2774541. PubChem.

- Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloronicotinoyl chloride | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dichloronicotinoyl chloride | 58584-83-1 [amp.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. marketreportanalytics.com [marketreportanalytics.com]

- 8. 6-氯烟酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Synthesis of 2,6-Dichloronicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathways to 2,6-Dichloronicotinoyl chloride, a critical building block in the development of novel pharmaceuticals and agrochemicals. We will delve into the core chemical principles, present detailed experimental protocols, and offer insights into the practical considerations for successful and safe synthesis.

Introduction: The Significance of this compound

This compound is a highly reactive derivative of nicotinic acid. The presence of two chlorine atoms on the pyridine ring enhances its electrophilicity, making it a valuable intermediate for a variety of chemical transformations, including amide and ester formations. These subsequent products are often investigated for their biological activity, contributing to the discovery of new therapeutic agents and crop protection solutions. The primary and most direct route to this acyl chloride is through the chlorination of its corresponding carboxylic acid, 2,6-dichloronicotinic acid.

Core Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

The conversion of 2,6-dichloronicotinic acid to this compound is a cornerstone of its production. This transformation is typically achieved by employing a chlorinating agent to replace the hydroxyl group of the carboxylic acid with a chlorine atom. The most commonly utilized and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Mechanism of Action: Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This initial attack forms a protonated chlorosulfite intermediate.

-

Chloride Ion Generation: A chloride ion is expelled from the intermediate.

-

Nucleophilic Acyl Substitution: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid derivative.

-

Product Formation: The intermediate collapses, releasing sulfur dioxide (SO₂) and a proton, which is scavenged by the previously expelled chloride ion to form hydrochloric acid (HCl), yielding the desired acyl chloride.

Mechanism of Action: Oxalyl Chloride

The reaction with oxalyl chloride follows a similar mechanistic pattern, often catalyzed by a small amount of N,N-dimethylformamide (DMF).

-

Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent.

-

Activation of Carboxylic Acid: The carboxylic acid attacks the Vilsmeier reagent, forming an activated intermediate.

-

Nucleophilic Attack by Chloride: A chloride ion, generated from the initial reaction, attacks the carbonyl carbon of the activated carboxylic acid.

-

Product and Byproduct Formation: The tetrahedral intermediate collapses to form the final acyl chloride, along with carbon dioxide (CO₂), carbon monoxide (CO), and regenerated DMF catalyst.

The use of oxalyl chloride is often preferred for its milder reaction conditions and the volatile nature of its byproducts, which simplifies purification.[1]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar acyl chlorides and are presented as a guide for laboratory synthesis.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is based on a general and robust method for the synthesis of acyl chlorides.

Materials:

-

2,6-Dichloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or 1,2-dichloroethane

-

Round-bottom flask with reflux condenser and gas outlet

-

Magnetic stirrer and heating mantle

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloronicotinic acid (1 equivalent).

-

Under a fume hood, add anhydrous toluene or 1,2-dichloroethane as a solvent.

-

Slowly add thionyl chloride (2-3 equivalents) to the suspension. Caution: The reaction is exothermic and releases toxic gases (HCl and SO₂). Ensure adequate ventilation and a gas trap.

-

Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).[2]

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. This should be done carefully, using a trap to capture the corrosive vapors.

-

The resulting crude this compound can be used directly for subsequent reactions or purified by distillation under high vacuum.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This method offers milder conditions and is suitable for more sensitive substrates.

Materials:

-

2,6-Dichloronicotinic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or benzene

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Round-bottom flask with a nitrogen inlet

-

Magnetic stirrer

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, suspend 2,6-dichloronicotinic acid (1 equivalent) in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the mixture in an ice bath.

-

Slowly add oxalyl chloride (1.5-2 equivalents) dropwise to the cooled suspension. Vigorous gas evolution (CO₂ and CO) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete.

-

The solvent and excess reagents are removed under reduced pressure to yield the crude this compound.

Alternative Synthetic Approaches

While the chlorination of 2,6-dichloronicotinic acid is the most direct route, other pathways have been reported for structurally similar compounds, which could be adapted.

-

From Dihydroxy Esters: A patented process describes the one-step conversion of a methyl 2,6-dihydroxy-5-fluoronicotinate to 2,6-dichloro-5-fluoronicotinoyl chloride using phosphorus oxychloride (POCl₃) in the presence of a lithium reagent.[3] This approach is advantageous as it combines chlorination of the pyridine ring and the formation of the acyl chloride in a single step.

-

From Trichloromethyl Pyridines: Another patented method involves the reaction of 2-chloro-3-(trichloromethyl) pyridine with a carboxylic acid or anhydride in the presence of a Lewis acid catalyst to produce 2-chloronicotinoyl chloride.[4] This route avoids the use of highly corrosive chlorinating agents like thionyl chloride.

Data Presentation: A Comparative Overview

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Reagents | 2,6-Dichloronicotinic acid, SOCl₂ | 2,6-Dichloronicotinic acid, (COCl)₂, cat. DMF |

| Conditions | Reflux, 1-3 hours | 0°C to room temperature, 1-2 hours |

| Solvent | Toluene, 1,2-dichloroethane | Dichloromethane, benzene |

| Byproducts | SO₂, HCl | CO₂, CO, HCl |

| Advantages | Readily available, cost-effective | Milder conditions, volatile byproducts |

| Disadvantages | Harsh conditions, corrosive byproducts | More expensive, requires catalyst |

Analytical Characterization

The successful synthesis of this compound can be confirmed using a variety of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring. For the related 2-chloronicotinoyl chloride, signals are observed around 8.58, 8.26, and 7.57 ppm in DMSO-d₆.[5] Similar shifts would be anticipated for the 2,6-dichloro derivative, with the integration and splitting patterns corresponding to the remaining ring protons.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic downfield shift for the carbonyl carbon of the acyl chloride, typically in the range of 165-175 ppm.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is indicative of the C=O stretch of the acyl chloride.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of this compound, along with characteristic isotopic patterns for the two chlorine atoms.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and should be performed with appropriate safety precautions.

-

Thionyl Chloride: This reagent is highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases.[6][7] It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is mandatory. A safety data sheet should be consulted before use.[6]

-

Oxalyl Chloride: Similar to thionyl chloride, oxalyl chloride is corrosive and reacts with water. It is also toxic and should be handled with care in a fume hood.

-

This compound: The product is expected to be corrosive and moisture-sensitive. It should be stored under an inert atmosphere to prevent hydrolysis back to the carboxylic acid.

-

General Precautions: All reactions should be performed in a fume hood. Glassware should be thoroughly dried before use to prevent unwanted side reactions with the moisture-sensitive reagents.

Conclusion

The synthesis of this compound is a fundamental process for researchers in medicinal and agricultural chemistry. The conversion of 2,6-dichloronicotinic acid using either thionyl chloride or oxalyl chloride represents the most direct and efficient pathways. The choice of reagent will depend on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can reliably produce this valuable synthetic intermediate for their discovery and development programs.

References

- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google P

- SAFETY D

- Procedure - Organic Syntheses

- SAFETY D

- Step I. The preparation of 2,6-dichlorocinnamoyl chloride - PrepChem.com

- Synthesis of acid chlorides?

- SAFETY D

- WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google P

- A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid - Sycamore Scholars

- Oxalyl chloride - Wikipedia

- Safety D

- 3 - Organic Syntheses Procedure

- Step I. The preparation of 2,6-dichlorophenylacetyl chloride - PrepChem.com

- 2,6-Dichloronicotinic acid synthesis - ChemicalBook

- Synthesis of 2-chloronicotinyl chloride - PrepChem.com

- CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google P

- Synthesis routes of 6-Chloronicotinoyl chloride - Benchchem

- 2-Chloronicotinyl chloride(49609-84-9) 1H NMR spectrum - ChemicalBook

- Synthesis of 6-chloronicotinoyl chloride - PrepChem.com

- A Comparative Guide to Confirming 2-Chloropropionyl Group Incorpor

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. prepchem.com [prepchem.com]

- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 4. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]

- 5. 2-Chloronicotinyl chloride(49609-84-9) 1H NMR spectrum [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

A-Z Guide to Nucleophilic Acyl Substitution with 2,6-Dichloronicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloronicotinoyl chloride is a pivotal bifunctional reagent in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its reactivity is dominated by the highly electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution. This guide provides an in-depth exploration of the reactivity of this compound with a range of common nucleophiles, including amines (N-nucleophiles), alcohols (O-nucleophiles), and thiols (S-nucleophiles). We will dissect the underlying reaction mechanisms, present field-proven experimental protocols, and discuss the chemoselectivity that makes this molecule a versatile synthetic building block.

Core Reactivity Principles: The Dance of Electrophiles and Nucleophiles

The reactivity of this compound is governed by the electronic properties of its structure. The carbonyl carbon of the acyl chloride is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[1][2] This pronounced positive character makes it a prime target for attack by electron-rich species, known as nucleophiles.

The fundamental reaction mechanism is a nucleophilic addition-elimination process.[1][3]

-

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[1][2]

-

Elimination: The tetrahedral intermediate is transient. It collapses, reforming the stable C=O double bond and expelling the chloride ion, which is an excellent leaving group.[1][2]

The two chlorine atoms on the pyridine ring are generally less reactive towards nucleophilic aromatic substitution under the conditions typically used for acyl substitution. This inherent chemoselectivity allows for the selective functionalization of the acyl chloride group.

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Reactions with N-Nucleophiles: The Formation of Amides

The reaction of this compound with primary and secondary amines is one of its most important transformations, leading to the formation of N-substituted 2,6-dichloronicotinamides. These amides are common structural motifs in many biologically active molecules, including the anti-cancer drug Sorafenib.[4]

The reaction is typically rapid and exothermic.[5][6] Since the reaction produces hydrogen chloride (HCl) as a byproduct, a base is required to neutralize it.[7] Using an excess of the amine nucleophile (at least two equivalents) can serve this purpose, where one equivalent acts as the nucleophile and the second acts as the base.[6] Alternatively, a non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is often added as an acid scavenger.

Field-Proven Protocol: Synthesis of N-benzyl-2,6-dichloronicotinamide

-

Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Addition: To the cooled solution, add triethylamine (1.1 eq). Then, add a solution of benzylamine (1.0 eq) in the same solvent dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-benzyl-2,6-dichloronicotinamide.

| Nucleophile (Amine) | Base | Solvent | Typical Yield (%) |

| Cyclopentylamine | Triethylamine | DCM | >90% |

| Cyclohexylamine | Triethylamine | DCM | >90% |

| Aniline | Pyridine | THF | ~85-95% |

| Methylamine (aq.) | Excess Methylamine | THF | ~95%[8] |

Reactions with O-Nucleophiles: The Path to Esters

Alcohols and phenols react with this compound to form the corresponding esters. These reactions are fundamental in organic synthesis for creating ester linkages.

Reactivity with Alcohols

The reaction with simple aliphatic alcohols is generally vigorous.[9] Similar to amidation, a base (like pyridine or triethylamine) is used to neutralize the HCl byproduct, driving the reaction to completion.

Reactivity with Phenols

Phenols are less nucleophilic than aliphatic alcohols. Therefore, the reaction often requires heating and the use of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[9] This is a key step in the synthesis of certain diaryl ether-containing pharmaceuticals.

Field-Proven Protocol: Synthesis of Phenyl 2,6-dichloronicotinate

-

Setup: To a solution of phenol (1.0 eq) in anhydrous pyridine at 0 °C, add this compound (1.0 eq) portion-wise. Pyridine acts as both the solvent and the base.

-

Reaction: After the addition, heat the mixture to 50-60 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold 2M HCl.

-

Isolation: Collect the precipitated solid by filtration. Wash the solid thoroughly with cold water and then a small amount of cold ethanol to remove impurities.

-

Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Caption: A typical experimental workflow for acylation reactions.

Reactions with S-Nucleophiles: Crafting Thioesters

Thiols (mercaptans) are potent nucleophiles and react readily with this compound to yield thioesters.[10] Thioesters are valuable intermediates in organic synthesis, including in the synthesis of ketones and for various coupling reactions.[11] The reaction mechanism is analogous to that with amines and alcohols, proceeding via a nucleophilic addition-elimination pathway.

The reaction is typically carried out in the presence of a base like triethylamine or pyridine to neutralize the HCl formed. The high nucleophilicity of the thiolate anion, formed in the presence of a base, ensures a rapid and efficient reaction, often at room temperature.

Chemoselectivity and Further Transformations

While the acyl chloride is the most reactive site, the chloro-substituents on the pyridine ring can undergo nucleophilic aromatic substitution (SNAr), typically under more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or with base catalysis). This allows for a stepwise functionalization strategy. For instance, after forming a nicotinamide, a subsequent SNAr reaction can be performed by reacting the product with a nucleophile like an alkoxide or phenoxide at elevated temperatures. This dual reactivity is leveraged in the synthesis of complex molecules like Sorafenib, where an amide bond is formed first, followed by an ether linkage via an SNAr reaction.[8][12]

Conclusion

This compound is a robust and versatile chemical intermediate whose reactivity is centered on the electrophilic acyl chloride group. Its predictable reactions with N-, O-, and S-nucleophiles via a nucleophilic acyl substitution mechanism make it an indispensable tool for constructing amide, ester, and thioester linkages. The inherent chemoselectivity, allowing for preferential reaction at the acyl chloride over the ring chlorines under mild conditions, provides a strategic advantage in multistep syntheses. A thorough understanding of its reactivity profile, as outlined in this guide, is crucial for researchers and developers aiming to leverage this powerful building block in the creation of novel and complex molecules.

References

- SUN Min, WEI Hong-to, CI Jin, JI Min. Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 2009, 44(05): 394-396. [URL: https://www.cnki.com.cn/Article/CJFDTotal-ZGYX200905027.htm]

- Google Patents. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles. [URL: https://patents.google.

- Doc Brown's Chemistry. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. [URL: https://www.docbrown.info/page07/mech16c.htm]

- ResearchGate. Synthesis of Sorafenib and Regorafenib | Download Table. [URL: https://www.researchgate.net/figure/Synthesis-of-Sorafenib-and-Regorafenib_fig2_374026602]

- MDPI. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. [URL: https://www.mdpi.com/1420-3049/17/10/11824]

- ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib. [URL: https://www.researchgate.net/publication/374026602_A_practical_and_efficient_method_for_synthesis_of_sorafenib_and_regorafenib]

- Google Patents. WO2009074749A2 - Nicotinamide derivatives, preparation thereof and therapeutic use thereof. [URL: https://patents.google.

- Save My Exams. Acyl chlorides and alcohols - A Level Chemistry. [URL: https://www.savemyexams.com/a-level/chemistry/cie/22/revision-notes/11-hydroxy-compounds/11-2-reactivity-of-alcohols/11-2-4-reaction-of-alcohols-with-acyl-chlorides/]

- MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [URL: https://www.mdpi.com/1420-3049/23/10/2485]

- Google Patents. CN103724259A - Synthesis method for sorafenib. [URL: https://patents.google.

- Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [URL: https://www.chemguide.co.uk/mechanisms/addelim/aminexplain.html]

- Chemguide. reaction between acyl chlorides and amines - addition / elimination. [URL: https://www.chemguide.co.uk/mechanisms/addelim/amines.html]

- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. [URL: https://patents.google.

- Google Patents. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-particle 2,6-dichloro-5-fluoro-nicotinic acid. [URL: https://patents.google.

- BenchChem. An In-depth Technical Guide to the Reactivity of 2-Chloropropionyl Chloride with Nucleophiles. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-reactivity-of-2-chloropropionyl-chloride-with-nucleophiles]

- PubMed Central. The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4047402/]

- Organic Chemistry Portal. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [URL: https://www.organic-chemistry.org/abstracts/lit2/261.shtm]

- Chemguide. the reaction of acyl chlorides with ammonia and primary amines. [URL: https://www.chemguide.co.uk/organicprops/acylchlorides/amines.html]

- Chemistry LibreTexts. 24.7: Reactions of Amines. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.07%3A_Reactions_of_Amines]

- NIH. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269611/]

- Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [URL: https://www.organic-chemistry.org/synthesis/C1S/thioesters.shtm]

Sources

- 1. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. savemyexams.com [savemyexams.com]

- 10. The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

2,6-Dichloronicotinoyl chloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Dichloronicotinoyl Chloride in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal, highly reactive intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility is fundamentally governed by its behavior in solution. However, a comprehensive understanding of its solubility is complicated by its inherent reactivity, especially towards protic and nucleophilic solvents. This guide provides a deep dive into the solubility profile of this compound, moving beyond simple data points to explain the underlying chemical principles that dictate solvent selection. We present a framework for classifying solvents based on their compatibility, offer a qualitative solubility summary, and provide a robust, self-validating experimental protocol for researchers to determine precise solubility under safe and anhydrous conditions.

Introduction: The Critical Role of Solubility in Synthesis

In multi-step organic synthesis, the choice of solvent is paramount. It dictates reaction kinetics, influences side-product formation, and determines the ease of purification. For highly reactive building blocks like this compound, solubility is not merely a physical property but a critical parameter that balances reactant solvation with compound stability. An incorrect solvent choice can lead to rapid decomposition, yield loss, and the generation of hazardous byproducts such as hydrogen chloride gas.[1] This guide is designed for researchers, chemists, and drug development professionals who handle this compound, providing the expertise needed to make informed decisions for successful and safe synthetic outcomes.

Physicochemical Profile of this compound

Understanding the fundamental properties of a compound is the first step in predicting its behavior in different solvent environments. This compound is a solid at room temperature with a relatively low melting point.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Cl₃NO | [2] |

| Molecular Weight | 210.45 g/mol | [2] |

| CAS Number | 58584-83-1 | [2] |

| Appearance | Solid | [2][3] |

| Melting Point | 24 - 30 °C | [2] |

| Boiling Point | 72 - 74 °C @ 0.01 Torr | [2][3] |

| Flash Point | > 110 °C | [2] |

The presence of a highly electrophilic carbonyl carbon, flanked by three electron-withdrawing chlorine atoms and a pyridine ring, makes the molecule exceptionally reactive. This reactivity is the dominant factor influencing its solubility and stability in organic solvents.

The Core Directive: Reactivity Dictates Solubility

The primary consideration when selecting a solvent for this compound is its chemical inertness towards the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives and undergo vigorous reactions with a wide range of nucleophiles.[1] Solvents can be broadly categorized into three classes based on their compatibility.

Diagram: Solvent Compatibility Framework

Caption: Logical classification of solvents for this compound.

-

Recommended (Inert) Solvents: These are aprotic and non-nucleophilic. They dissolve the compound without participating in the reaction. Halogenated solvents like dichloromethane and aromatic hydrocarbons like toluene are standard choices.[2][3] They provide good solvation for the acyl chloride without offering a reactive pathway for its decomposition.

-

Cautionary Solvents: This category includes polar aprotic solvents that are weakly nucleophilic. Ethers like tetrahydrofuran (THF), esters like ethyl acetate, and nitriles like acetonitrile fall here.[2][4] While often used, they are not entirely inert. Ethers can be cleaved under harsh acidic conditions, and acetonitrile can participate in certain side reactions.[4] Their use requires strict control of temperature and moisture.

-

Avoid (Reactive) Solvents: This group is strictly prohibited for use as a simple solvent.

-

Protic Solvents: Water, alcohols, and primary/secondary amines react violently to produce the corresponding carboxylic acid, ester, or amide, respectively, along with corrosive HCl gas.[1]

-

Highly Nucleophilic Aprotic Solvents: Amides (DMF) and sulfoxides (DMSO) are known to react with acyl chlorides.[4] These reactions can be complex and potentially hazardous. The use of DMSO with related acyl chlorides has been reported to be explosive and should be avoided.[4]

-

Qualitative Solubility Profile

While precise quantitative data is scarce in public literature—a common issue for reactive intermediates—a qualitative assessment can be made based on chemical principles and available information. The principle of "like dissolves like" applies, but must be viewed through the lens of reactivity.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale & Commentary |

| Halogenated | Dichloromethane (DCM) | Soluble | A preferred solvent. Its polarity is sufficient to dissolve the compound, and it is chemically inert. Commonly used in reactions involving acyl chlorides.[2][3][5] |

| Aromatic | Toluene | Soluble | An excellent non-polar, aprotic solvent suitable for reactions at various temperatures.[2][3][6] |

| Ester | Ethyl Acetate (EtOAc) | Soluble | A polar aprotic solvent. While it can dissolve the compound, it is a weak nucleophile and should be used with caution, ensuring anhydrous conditions.[2][3] |

| Ether | Tetrahydrofuran (THF) | Likely Soluble | Good solvent properties, but can be cleaved by the byproduct HCl, especially at elevated temperatures. Must be rigorously dried before use.[4][7] |

| Hydrocarbon | Hexane, Cyclohexane | Low to Sparingly Soluble | The polarity of this compound is likely too high for significant solubility in non-polar alkanes. May be useful as an anti-solvent for crystallization. |

| Nitrile | Acetonitrile (ACN) | Likely Soluble | A polar aprotic solvent. Can serve as a solvent but is known to participate in some acid-catalyzed reactions.[4][5] |

| Ketone | Acetone | Reactive - AVOID | Enolizable ketones can react with acyl chlorides. An explosion has been reported from the reaction of acetone with phosphorus oxychloride, a related chlorinating agent.[5] |

| Amide | Dimethylformamide (DMF) | Reactive - AVOID | Reacts with acyl chlorides to form Vilsmeier-type reagents or other byproducts. Not suitable as an inert solvent.[4][8] |

| Sulfoxide | Dimethyl sulfoxide (DMSO) | Reactive - AVOID | Known to react violently and potentially explosively with simple acyl chlorides.[4] |

| Alcohol | Methanol, Ethanol | Reactive - AVOID | Rapidly reacts to form the methyl or ethyl ester and HCl.[1] |

| Water | Water | Reactive - AVOID | Reacts violently and decomposes to 2,6-dichloronicotinic acid and HCl.[1][9][10] |

Experimental Protocol: Safe Determination of Solubility

Given the compound's reactivity, determining its solubility requires a specialized protocol that prevents decomposition. This method is designed to differentiate true solubility from solvent consumption via reaction.

Objective: To determine the approximate solubility of this compound in a selected anhydrous, aprotic solvent.

Core Principle: The protocol relies on preparing a saturated solution in a meticulously controlled anhydrous, inert environment. The concentration of the supernatant is then determined analytically. All glassware must be oven- or flame-dried, and all operations must be conducted under an inert atmosphere (Nitrogen or Argon).[8]

Workflow Diagram: Solubility Determination

Caption: Step-by-step workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation:

-

Thoroughly dry all glassware (vials, syringes, stir bars) in an oven at >120°C for at least 4 hours and cool in a desiccator under vacuum or under a stream of inert gas.

-

Use only high-purity, anhydrous grade solvent, preferably from a freshly opened bottle or a solvent purification system.

-

Perform all manipulations in a fume hood under a positive pressure of nitrogen or argon.[10]

-

-

Creating a Saturated Solution:

-

Into a prepared vial, add a precisely known volume (e.g., 2.0 mL) of the anhydrous solvent using a gas-tight syringe.

-

Begin adding small, pre-weighed portions of this compound.

-

After each addition, stir the mixture until the solid is fully dissolved.

-

Continue adding solute until a small amount of solid material no longer dissolves, indicating that saturation has been reached. Add a slight excess to ensure the solution remains saturated.

-

-

Equilibration:

-

Seal the vial tightly with a septum cap.

-

Place the vial in a temperature-controlled shaker or on a stir plate maintained at the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for 2-4 hours to ensure maximum dissolution.

-

-

Sample Preparation & Analysis:

-

After equilibration, stop the stirring and allow the excess solid to settle. For fine suspensions, centrifuge the sealed vial to pellet the solid.

-

Under an inert atmosphere, carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant, taking care not to disturb the solid phase.

-

Crucial Step (Derivatization): Immediately quench the reactive aliquot by adding it to a separate vial containing a known excess of a derivatizing agent, such as anhydrous methanol or benzylamine.[4] This converts the unstable acyl chloride into a stable, quantifiable ester or amide.

-

Analyze the resulting stable derivative by a calibrated analytical method such as GC-MS or HPLC.[4] This allows for the precise quantification of the derivative.

-

-

Data Interpretation:

-

From the concentration of the derivative, back-calculate the original concentration of this compound in the solvent aliquot.

-

The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in g/L or mol/L.

-

Safety and Handling Imperatives

This compound is a corrosive and moisture-sensitive compound.[2][9] Its reaction with water liberates toxic and corrosive hydrogen chloride gas.[9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[9][11]

-

Handling: Handle exclusively in a well-ventilated chemical fume hood.[10] Keep away from water and moisture at all times.[11] Containers should be stored under an inert atmosphere (e.g., nitrogen or argon) and preferably refrigerated to minimize decomposition.[9]

-

Spills: In case of a spill, do not use water. Evacuate the area and clean up using an inert, dry absorbent material.

Conclusion

The successful use of this compound in research and development hinges on a nuanced understanding of its solubility, which is inextricably linked to its high reactivity. The optimal solvents are aprotic and non-nucleophilic, such as dichloromethane and toluene. While other polar aprotic solvents may be used, they carry a higher risk of side reactions and require stringent experimental controls. Due to the scarcity of published quantitative data, the robust experimental protocol provided in this guide serves as a critical tool for scientists to determine solubility in their specific solvent systems safely and accurately. By prioritizing an understanding of the underlying chemical principles, researchers can ensure the stability of this valuable reagent, leading to more reliable and reproducible synthetic outcomes.

References

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. 2,6-Dichloronicotinoyl chloride | 58584-83-1 [amp.chemicalbook.com]

- 3. 2,6-Dichloronicotinoyl chloride CAS#: 58584-83-1 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]

- 6. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Safe Handling of 2,6-Dichloronicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Anticipated Hazard Profile

2,6-Dichloronicotinoyl chloride is a derivative of nicotinic acid (Vitamin B3), belonging to the chemical class of acyl chlorides. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a highly reactive acyl chloride functional group, dictates its hazardous properties.

The primary driver of its hazard profile is the acyl chloride moiety (-COCl). This group is exceptionally reactive, particularly towards nucleophiles. The two chlorine atoms on the pyridine ring act as electron-withdrawing groups, which can further enhance the electrophilicity of the carbonyl carbon, making the molecule highly reactive.

Based on analysis of its functional groups and data from structural isomers, the following Globally Harmonized System (GHS) classifications are anticipated.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Anticipated Hazard Statement |

| Skin Corrosion/Irritation | Category 1B or 1C | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |

| Acute Toxicity (Inhalation) | Category 2/3 | H330/H331: Fatal or Toxic if inhaled. |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals. |

These classifications are extrapolated from safety data for related compounds like 2-Chloronicotinoyl Chloride and Dichloroacetyl chloride and the known reactivity of acyl chlorides.[1][2]

Section 2: The Chemistry of Reactivity and Incompatibility

Understanding the chemical causality behind this molecule's hazards is paramount for ensuring laboratory safety. The central principle is the reactivity of the acyl chloride group.

Mechanism of Corrosivity: Hydrolysis

The most immediate and significant reaction is violent hydrolysis upon contact with water or moisture. The acyl chloride reacts to form 2,6-Dichloronicotinic acid and hydrochloric acid (HCl) gas.

C₆H₂Cl₂N(COCl) + H₂O → C₆H₂Cl₂N(COOH) + HCl (gas)

This reaction is the root cause of the compound's severe corrosive properties.[3] The generated HCl is a strong acid that can cause severe burns to skin, eyes, and the respiratory tract.[2] The reaction can be rapid and exothermic, potentially leading to pressure buildup in sealed containers. Therefore, this compound must be handled under strictly anhydrous (moisture-free) conditions.[4]

Incompatible Materials

The high reactivity of this compound extends to a range of common laboratory reagents. The underlying principle is its reaction with any nucleophilic substance.

-

Alcohols: Reacts vigorously to form esters and HCl gas.

-

Amines (Primary and Secondary): Reacts rapidly to form amides and HCl gas.

-

Strong Bases (e.g., hydroxides, alkoxides): Will induce a violent, exothermic neutralization/hydrolysis reaction.

-

Strong Oxidizing Agents: While the pyridine ring is somewhat electron-deficient, strong oxidizers could lead to a hazardous, unpredictable reaction.[5]

-

Metals: The generation of HCl upon contact with moisture creates a corrosive environment that can attack metals, potentially producing flammable hydrogen gas.[2]

The following diagram illustrates the key reactivity pathways that must be avoided.

Caption: Figure 1: Key hazardous reactions of this compound.

Section 3: Human Exposure: Routes, Symptoms, and First Aid

Exposure to this compound is severely hazardous by all routes. The immediate effects are driven by its corrosive nature, stemming from the rapid generation of hydrochloric acid upon contact with bodily moisture.

Table 2: Exposure Routes, Effects, and First Aid Measures

| Route | Anticipated Effects & Symptoms | First Aid Protocol |